molecular formula C17H9BrO B13142116 4-Bromo-11H-benzo[b]fluoren-11-one

4-Bromo-11H-benzo[b]fluoren-11-one

Cat. No.: B13142116
M. Wt: 309.16 g/mol
InChI Key: BFWXVYLRVYFOGR-UHFFFAOYSA-N
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Description

4-Bromo-11H-benzo[b]fluoren-11-one is a chemical compound with the molecular formula C17H9BrO It is a derivative of 11H-benzo[b]fluoren-11-one, where a bromine atom is substituted at the 4th position of the benzo[b]fluorene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-11H-benzo[b]fluoren-11-one typically involves the bromination of 11H-benzo[b]fluoren-11-one. One common method is the electrophilic aromatic substitution reaction, where 11H-benzo[b]fluoren-11-one is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-11H-benzo[b]fluoren-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted benzo[b]fluoren-11-one derivatives with various functional groups.

Scientific Research Applications

4-Bromo-11H-benzo[b]fluoren-11-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-11H-benzo[b]fluoren-11-one depends on its specific application In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with biological molecules

Comparison with Similar Compounds

4-Bromo-11H-benzo[b]fluoren-11-one can be compared with other similar compounds, such as:

    11H-benzo[b]fluoren-11-one: The parent compound without the bromine substitution.

    3-Bromo-11H-benzo[b]fluoren-11-one: A similar compound with bromine substituted at the 3rd position.

    1-Hydroxy-11H-benzo[b]fluoren-11-one: A hydroxylated derivative with different chemical properties.

Uniqueness

The presence of the bromine atom at the 4th position in this compound imparts unique reactivity and properties compared to its analogs

Properties

Molecular Formula

C17H9BrO

Molecular Weight

309.16 g/mol

IUPAC Name

4-bromobenzo[b]fluoren-11-one

InChI

InChI=1S/C17H9BrO/c18-15-7-3-6-12-16(15)13-8-10-4-1-2-5-11(10)9-14(13)17(12)19/h1-9H

InChI Key

BFWXVYLRVYFOGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C(C3=O)C=CC=C4Br

Origin of Product

United States

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